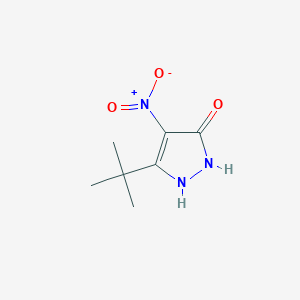

3-tert-butyl-4-nitro-1H-pyrazol-5-ol

Description

Significance of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Advanced Chemical Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry and advanced chemical sciences. benthamdirect.comresearchgate.net This designation stems from the ability of the pyrazole core structure to serve as a versatile template for the development of compounds that can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.gov The presence of the pyrazole moiety is a key feature in numerous FDA-approved drugs, demonstrating its proven pharmacological potential. benthamdirect.comrsc.org

The applications of pyrazole derivatives are extensive and well-documented across various therapeutic areas. They are integral components of drugs developed for conditions including inflammation, cancer, viral infections, and erectile dysfunction. tandfonline.comnih.gov For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, while others like ibrutinib (B1684441) and axitinib (B1684631) are used in cancer therapy. benthamdirect.comtandfonline.comnih.gov The success of these pharmaceuticals has spurred significant interest among researchers to chemically and biologically explore the pyrazole skeleton. benthamdirect.comnih.gov

Beyond pharmaceuticals, the unique properties of the pyrazole ring make it a crucial component in agrochemicals and materials science. orientjchem.orgnumberanalytics.com Its structural versatility allows for the design of novel pesticides and herbicides. numberanalytics.comchemimpex.com In materials science, pyrazole derivatives are utilized in the development of advanced materials such as luminescent compounds and conducting polymers. numberanalytics.com The wide applicability in both medicine and industry underscores the importance of the pyrazole ring in rational drug and material design. nih.gov

Contextualizing Nitro-Substituted Pyrazolols within Organic Synthesis and Materials Science Frameworks

The introduction of a nitro group onto the pyrazole ring creates a class of compounds known as nitropyrazoles, which possess distinct characteristics valuable in both organic synthesis and materials science. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, affecting its reactivity and potential applications.

In organic synthesis, the nitro group is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, making nitro-substituted heterocycles important intermediates. nih.gov For example, the reduction of a nitro group to an amino group provides a pathway to synthesize aminopyrazoles, which are themselves valuable building blocks for more complex molecules and pharmaceutical agents. researchgate.netmdpi.com The synthesis of nitropyrazoles can be achieved through various methods, including the direct nitration of a pyrazole ring or by constructing the ring from nitro-containing precursors. chemicalbook.comorganic-chemistry.org

In the field of materials science, nitro-substituted azole compounds, including nitropyrazoles, are investigated as potential high-energy density materials (HEDMs). researchgate.net The presence of multiple nitro groups on a heterocyclic core can lead to compounds with a high heat of formation and good oxygen balance, which are desirable characteristics for energetic materials. researchgate.netscispace.com Computational studies are often employed to predict the stability and detonation performance of novel nitropyrazole derivatives, guiding the design of new materials that balance energetic output with thermal stability. researchgate.netnih.gov The substitution pattern of nitro groups on the pyrazole ring has a significant effect on the stability and energetic properties of the resulting molecule. researchgate.netnih.gov

Academic Research Perspectives on 3-tert-butyl-4-nitro-1H-pyrazol-5-ol and Related Systems

Specific academic research on this compound (which can exist in tautomeric forms, also named 5-tert-butyl-4-nitro-1H-pyrazol-3-ol) has focused on its structural and supramolecular properties. A key study detailed its molecular structure through single-crystal X-ray diffraction. iucr.org This research revealed that the compound's molecules pack in a linear, hydrogen-bonded ribbon pattern. iucr.org This arrangement is formed through two distinct centrosymmetric dimer interactions: an atypical N—H⋯N interaction between pyrazole rings and another interaction between the hydroxyl group and an oxygen atom of the nitro group. iucr.org

The study of this specific compound is part of a broader interest in the synthesis and hydrogen-bonding characteristics of 3,4,5-trisubstituted pyrazoles. iucr.org The presence of the bulky tert-butyl group, the electron-withdrawing nitro group, and the hydrogen-bonding hydroxyl group creates a molecule with specific steric and electronic features that dictate its crystal packing and potential for forming coordination complexes. iucr.org

Data Tables

Table 1: Crystallographic Data for 5-tert-butyl-4-nitro-1H-pyrazol-3-ol This table presents key structural data from the X-ray diffraction study of the title compound.

| Parameter | Value |

| Chemical Formula | C₇H₁₁N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0385 (8) |

| b (Å) | 10.2244 (8) |

| c (Å) | 9.1764 (7) |

| β (°) | 106.014 (2) |

| Volume (ų) | 903.50 (12) |

| Data sourced from Acta Crystallographica Section E: Structure Reports Online. iucr.org |

Table 2: Structural Comparison of Related 3-tert-butyl-nitropyrazole Derivatives This table compares a key structural feature of related compounds investigated in academic literature.

| Compound Name | Dihedral Angle (Pyrazole Ring to Phenyl Ring) |

| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | 50.61 (6)° |

| 5-amino-3-tertbutyl-1-(4-nitro-phenyl)-1H-pyrazole | smaller than 50.61 (6)° |

| Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-4-nitro-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,3)5-4(10(12)13)6(11)9-8-5/h1-3H3,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZCRAJRUGTZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NN1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butyl 4 Nitro 1h Pyrazol 5 Ol and Analogues

Classical and Modern Cyclization Strategies for Pyrazole (B372694) Core Formation

The formation of the pyrazole ring is the foundational step in the synthesis of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol. This is typically achieved by forming the precursor, 3-tert-butyl-1H-pyrazol-5-ol, which is then subjected to nitration. Several robust methods have been developed for constructing the pyrazole core.

Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazine (B178648) Derivatives (e.g., Knorr Synthesis)

The most traditional and widely employed method for pyrazole synthesis is the Knorr synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This approach is highly effective for synthesizing pyrazol-5-ol (also known as pyrazolone) derivatives.

In the context of synthesizing the 3-tert-butyl-1H-pyrazol-5-ol precursor, the reaction involves the condensation of a β-ketoester bearing a tert-butyl group, such as ethyl pivaloylacetate (ethyl 3,3-dimethyl-2-oxobutanoate), with hydrazine. The reaction proceeds through the initial formation of a hydrazone intermediate at the more reactive ketone carbonyl. This is followed by an intramolecular nucleophilic attack from the other nitrogen of the hydrazine onto the ester carbonyl, leading to cyclization and the elimination of ethanol to yield the stable pyrazol-5-ol ring. The high reactivity of hydrazine and the formation of a stable aromatic product often result in high yields. A variation of this reaction, using Ethyl-5,5-dimethyl-2,4-dioxohexanoate (a 1,3,5-tricarbonyl analogue) and hydrazine hydrate, has been used to successfully produce 3-t-butyl-1H-pyrazole-5-carbohydrazide, demonstrating the feasibility of this pathway for constructing the 3-tert-butyl pyrazole core connectjournals.com.

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl pivaloylacetate | Hydrazine hydrate | Ethanol, reflux | 3-tert-butyl-1H-pyrazol-5-ol | General Method |

| 2,2′,6,6′-Tetramethyl-3,5-heptanedione | Hydrazine monohydrate | Solvent-free, 70 °C | 3,5-di-tert-Butyl-1H-pyrazole | researchgate.net |

| Ethyl-5,5-dimethyl-2,4-dioxohexanoate | Hydrazine hydrate | Ethanol, room temp. | 3-t-butyl-1H-pyrazole-5-carbohydrazide | connectjournals.com |

Multicomponent Reaction (MCR) Approaches to Functionalized Pyrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical alternative to traditional stepwise syntheses. Various MCRs have been developed for the synthesis of highly functionalized pyrazoles. These reactions often proceed by generating the 1,3-dicarbonyl or an equivalent reactive intermediate in situ.

For instance, a three-component reaction could involve an aldehyde, an active methylene compound (like a β-ketoester), and a hydrazine. While specific MCRs for this compound are not extensively documented, the strategy is adaptable. A hypothetical MCR could involve pivaldehyde, an activated nitro-containing component, and hydrazine to construct the functionalized ring system in a convergent manner.

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In pyrazole synthesis, this typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkene or alkyne (as the dipolarophile). The reaction between a diazoalkane and an alkyne directly yields a pyrazole, while reaction with an alkene produces a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.

To form a precursor like 3-tert-butyl-1H-pyrazol-5-ol, this strategy would require a tert-butyl-substituted diazo compound reacting with an alkyne containing a group that can be converted to a hydroxyl functionality. While highly effective for certain substitution patterns, the synthesis and handling of potentially unstable diazo compounds can be a limitation of this method.

Regioselective Nitration Protocols for Pyrazole Systems

Once the 3-tert-butyl-1H-pyrazol-5-ol core is synthesized, the next critical step is the introduction of a nitro group at the C4 position of the pyrazole ring. The regioselectivity of this electrophilic aromatic substitution is paramount.

Direct Nitration of Pyrazole Scaffolds to Form Nitropyrazoles

Direct nitration is the most common method for introducing a nitro group onto an aromatic ring. Pyrazole and its derivatives are susceptible to electrophilic substitution, and the C4 position is electronically activated, particularly in pyrazol-5-one systems, making it the preferred site for nitration. The reaction is typically carried out using strong nitrating agents.

Common nitrating systems include mixtures of concentrated or fuming nitric acid with concentrated sulfuric acid, or nitric acid in conjunction with acetic anhydride or trifluoroacetic anhydride semanticscholar.orgumich.eduresearchgate.net. For example, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride has been shown to result in selective nitration at the C4 position mdpi.com. The choice of reagent and reaction conditions (e.g., temperature) is crucial to achieve mononitration and avoid the formation of byproducts or over-nitration semanticscholar.orggoogle.com. The use of fuming nitric acid and fuming sulfuric acid has been optimized for the synthesis of 4-nitropyrazole from pyrazole, achieving high yields under controlled conditions guidechem.com.

| Nitrating Agent | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ (Mixed Acid) | Pyrazole, Phenylpyrazole | Standard, powerful nitrating agent. Can lead to over-nitration if not controlled. | google.com |

| Fuming HNO₃ / Fuming H₂SO₄ | Pyrazole | Optimized for high yield of 4-nitropyrazole in a one-pot, two-step process. | guidechem.comnih.gov |

| HNO₃ / Acetic Anhydride | Substituted Pyrazoles | Forms acetyl nitrate in situ; effective for C4 nitration. | mdpi.com |

| HNO₃ / Trifluoroacetic Anhydride | Various 5-membered heterocycles | Provides mononitro derivatives under relatively mild conditions. | semanticscholar.orgumich.eduresearchgate.net |

Synthetic Routes to Mononitropyrazoles and Their Derivatives

Achieving selective mononitration is a key challenge in the synthesis of compounds like this compound. The methods described above, when carefully controlled, are the primary routes to these mononitrated products. The high reactivity of the C4 position in the pyrazol-5-ol tautomer generally ensures that mononitration occurs regioselectively at this site before any further nitration takes place.

An alternative, though often more complex, route to C-nitropyrazoles involves the initial N-nitration of the pyrazole ring, followed by a thermal or acid-catalyzed rearrangement. N-nitropyrazole can be rearranged in concentrated sulfuric acid or by heating in an organic solvent to yield a mixture of 3-nitro- and 4-nitropyrazole guidechem.comnih.gov. While this method can be effective, it may lead to mixtures of isomers, complicating the purification of the desired 4-nitro product guidechem.com. Therefore, direct C4 nitration of the pre-formed 3-tert-butyl-1H-pyrazol-5-ol ring remains the more straightforward and regioselective approach.

Synthetic Routes Incorporating tert-Butyl Substituents

The incorporation of a tert-butyl group onto the pyrazole ring presents unique synthetic challenges due to its steric bulk. However, its presence can significantly influence the compound's physicochemical properties and biological activity.

Methods for Introducing Bulky Alkyl Groups at Specific Pyrazole Positions

The introduction of bulky alkyl groups, such as the tert-butyl substituent, at specific positions on the pyrazole ring is crucial for tailoring the molecule's properties. One common approach involves the cyclocondensation of a β-keto nitrile with a substituted hydrazine. For instance, the reaction of 4,4-dimethyl-3-oxopentanenitrile with 3-nitrophenylhydrazine in the presence of hydrochloric acid yields 5-amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole. nih.gov This method directly installs the tert-butyl group at the C3 position of the pyrazole ring.

Another strategy involves the use of tert-butylhydrazine hydrochloride as a readily available and stable precursor. orgsyn.org This reagent can be condensed with various β-dicarbonyl compounds or their equivalents to form pyrazoles with a tert-butyl group at the N1 position. The choice of reaction conditions, such as the solvent and base, can influence the regioselectivity of the cyclization, particularly with unsymmetrical dicarbonyl compounds. nih.gov

Furthermore, multicomponent reactions have emerged as an efficient strategy for the synthesis of highly substituted pyrazoles. mdpi.com While specific examples detailing the introduction of a tert-butyl group through this method are less common, the versatility of multicomponent reactions suggests their potential for the one-pot synthesis of complex pyrazoles bearing bulky alkyl substituents.

Preparation of tert-Butyl-Substituted Pyrazole Precursors

The synthesis of tert-butyl-substituted pyrazole precursors is a key step in the construction of more complex derivatives. A straightforward method for preparing 3,5-di-tert-butyl-1H-pyrazole involves the solvent-free condensation of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine monohydrate. researchgate.net This reaction proceeds with high yield and offers an environmentally friendly approach.

For the synthesis of N-tert-butyl pyrazoles, tert-butylhydrazine hydrochloride is a versatile starting material. Its reaction with β-keto nitriles in refluxing ethanol with triethylamine as a base has been reported for the preparation of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine. orgsyn.org An alternative, more environmentally friendly procedure utilizes water as the solvent and an inorganic base, allowing for facile product isolation. orgsyn.org

The following table summarizes the synthesis of some tert-butyl-substituted pyrazole precursors:

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 2,2,6,6-Tetramethyl-3,5-heptanedione | Hydrazine monohydrate | 3,5-Di-tert-butyl-1H-pyrazole | Solvent-free, 70°C | 89 | researchgate.net |

| tert-Butylhydrazine hydrochloride | 3-Oxobutanenitrile | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | Refluxing EtOH, triethylamine | - | orgsyn.org |

| 4,4-Dimethyl-3-oxopentanenitrile | 3-Nitrophenylhydrazine | 5-Amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole | aq. HCl, 70°C | 68 | nih.gov |

Derivatization Strategies for Pyrazol-5-ol Moieties

The pyrazol-5-ol core is a versatile scaffold that allows for various derivatization strategies to create a library of compounds with diverse functionalities.

Functionalization at the Hydroxyl Group for Structural Diversity

The hydroxyl group of the pyrazol-5-ol moiety is a key site for functionalization, enabling the introduction of a wide range of substituents and the exploration of structural diversity. The tautomeric nature of pyrazol-5-ones, existing in equilibrium between OH, CH, and NH forms, influences their reactivity. researchgate.netmdpi.com

Acylation and benzoylation are common derivatization reactions. For example, treatment of 3-(2-aminoethyl)-1H-pyrazol-5-ol derivatives with acetic anhydride in methanol can lead to N-acetylation. researchgate.net Benzoylation can be directed to either the nitrogen or oxygen atoms depending on the reaction conditions. Reaction with benzoyl chloride in the presence of triethylamine can yield the N-benzoylated product, while using dichloromethane as a solvent can lead to N,O-dibenzoylation. researchgate.net

The hydroxyl group can also be converted to other functional groups. For instance, the synthesis of "fixed" 3-methoxy pyrazole derivatives provides a means to study the tautomeric preferences of the parent pyrazol-5-ol. mdpi.com

Modular Derivation Strategies for Densely-Substituted Pyrazole Products

Modular derivatization strategies offer an efficient approach to constructing densely substituted pyrazole products from simpler precursors. One-pot multicomponent reactions are particularly well-suited for this purpose, allowing for the simultaneous formation of multiple bonds and the introduction of several substituents in a single synthetic operation. mdpi.comacs.org

For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles can be achieved through a taurine-catalyzed green multicomponent approach, demonstrating the potential for creating complex fused heterocyclic systems from simple starting materials. acs.org Although not specifically detailing the synthesis of this compound, these modular strategies highlight the potential for the efficient construction of highly functionalized pyrazole derivatives.

Reductive amination of aminopyrazoles provides another modular route to introduce diversity. A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, involving a solvent-free condensation followed by reduction. mdpi.comresearchgate.net This approach allows for the introduction of various substituted benzyl groups at the amino position.

Sustainable and Catalytic Synthetic Approaches

There is a growing emphasis on the development of sustainable and catalytic synthetic methods for the preparation of pyrazole derivatives to minimize environmental impact and improve efficiency. nih.govbenthamdirect.com

Green chemistry principles are being increasingly applied to pyrazole synthesis. This includes the use of environmentally benign solvents like water and ethanol, solvent-free reaction conditions, and the application of alternative energy sources such as microwave and ultrasonic irradiation. researchgate.net For example, a solvent-free approach for the synthesis of 3,5-di-tert-butyl-1H-pyrazole has been reported with high yield. researchgate.net

Catalytic methods offer advantages in terms of efficiency and selectivity. Various catalysts, including ammonium chloride, have been employed in pyrazole synthesis under green conditions. jetir.org The use of recyclable catalysts is also a key aspect of sustainable synthesis. researchgate.net

The following table highlights some sustainable and catalytic approaches to pyrazole synthesis:

| Synthetic Approach | Key Features | Examples | References |

| Solvent-free synthesis | Reduces waste, simplifies work-up | Condensation of diketones with hydrazines | researchgate.net |

| Aqueous synthesis | Uses an environmentally benign solvent | Multicomponent reactions in water | thieme-connect.com |

| Microwave-assisted synthesis | Reduces reaction times, improves yields | Three-component synthesis of pyrazoles | mdpi.com |

| Catalytic synthesis | Improves efficiency and selectivity | Use of ammonium chloride as a green catalyst | jetir.org |

While specific sustainable methods for the synthesis of this compound are not extensively documented, the general trends in pyrazole synthesis point towards the increasing adoption of these greener and more efficient approaches.

Metal-Catalyzed and Promoted Reactions (e.g., Copper-catalyzed N-arylation, Silver-catalyzed cyclization)

Metal-catalyzed reactions have become indispensable tools in the synthesis of complex heterocyclic systems, offering high efficiency and selectivity. For pyrazole derivatives, copper and silver catalysts have demonstrated significant utility in forming key C-N and C-C bonds, as well as in facilitating cyclization reactions.

Copper-Catalyzed N-Arylation:

The N-arylation of pyrazoles is a crucial transformation for creating analogues with diverse electronic and steric properties. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, have been extensively developed for this purpose. These reactions typically involve the coupling of a pyrazole with an aryl halide in the presence of a copper catalyst and a suitable ligand. While direct N-arylation of this compound is not extensively documented, the N-arylation of analogous pyrazole structures provides a strong precedent for this methodology.

The choice of ligand is critical for the success of these reactions, with diamine and amino acid ligands often proving effective. For instance, the use of CuI with diamine ligands has been shown to catalyze the N-arylation of a variety of nitrogen heterocycles, including pyrazoles, with both aryl iodides and bromides under relatively mild conditions. organic-chemistry.orgnih.gov The reaction conditions are generally tolerant of various functional groups, which would be a prerequisite for a substrate like this compound.

A general protocol for the copper-catalyzed N-arylation of a pyrazole analogue might involve heating the pyrazole with an aryl halide in a solvent such as DMF or toluene, in the presence of a copper(I) source like CuI and a ligand like L-proline or a substituted 1,2-diaminocyclohexane. A base, typically potassium carbonate or cesium carbonate, is also required to facilitate the reaction.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | 85-95 | organic-chemistry.org |

| Cu₂O | Salicylaldoxime | Cs₂CO₃ | Dioxane | 110 | 90-98 | researchgate.net |

| CuI | L-Proline | K₂CO₃ | DMSO | 90 | 75-90 | nih.gov |

Silver-Catalyzed Cyclization:

Silver catalysts are particularly effective in promoting the cyclization of functionalized alkynes, a strategy that can be employed to construct the pyrazole ring or to build fused heterocyclic systems onto a pre-existing pyrazole core. For instance, silver(I) salts can mediate the 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles to form furo[2,3-c]pyrazole systems. nih.gov This type of reaction highlights the potential of silver catalysis in the synthesis of complex pyrazole-containing scaffolds.

Another application of silver catalysis in pyrazole synthesis involves the [3+2] cycloaddition of alkynes with a nitrogen-containing component. These reactions can be highly regioselective and tolerate a wide range of functional groups. While a direct application to this compound is not reported, the synthesis of functionalized pyrazoles through silver-catalyzed cyclization of propargylamides and allenylamides demonstrates the versatility of this approach. eresearchco.com

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ag₂CO₃ | Oxidative C-H functionalization / 5-endo-dig cyclization | Ethyl 2-pyridylacetate and Phenylacetylene | Ethyl 2-phenylindolizine-1-carboxylate | 85 | nih.gov |

| AgOTf | 5-endo-dig cyclization | 4-Alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles | 2,5-Disubstituted 2H-furo[2,3-c]pyrazoles | up to 92 | nih.gov |

Microwave-Assisted and Solvent-Free Syntheses

In the quest for more sustainable and efficient chemical processes, microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful techniques. These methods often lead to dramatic reductions in reaction times, increased yields, and simplified work-up procedures.

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate organic reactions by efficiently heating the reaction mixture. This technique has been widely applied to the synthesis of various heterocyclic compounds, including pyrazoles. The synthesis of pyrazole derivatives, such as pyranopyrazoles, has been achieved in a fraction of the time required by conventional heating methods. gsconlinepress.com For instance, the multi-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can be efficiently carried out under microwave irradiation to produce pyranopyrazole derivatives in high yields. jetir.orgnih.gov

The application of microwave assistance to the nitration of pyrazoles is also a promising avenue. While specific data for this compound is scarce, the microwave-assisted synthesis of other nitro-substituted heterocycles suggests that this method could provide a rapid and efficient route to such compounds. beilstein-journals.org

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Multicomponent | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Ionic Liquid, MW | 7-15 min | 95 | jetir.org |

| Cyclocondensation | Chalcone, Hydrazine hydrate | Acetic acid, Ethanol, MW | 5-10 min | 80-90 | nih.gov |

| Cyclocondensation | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Solvent-free, MW, 70 °C | 4 min | 82-96 | ijpsjournal.com |

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent offers significant environmental and economic advantages. Solvent-free, or solid-state, reactions can be promoted by grinding the reactants together, sometimes with a catalytic amount of a solid support or a phase-transfer catalyst. This approach has been successfully applied to the synthesis of pyrazole derivatives. For example, the synthesis of 3,5-di-tert-butylpyrazole has been achieved in high yield by the solvent-free condensation of 2,2,6,6-tetramethylheptane-3,5-dione with hydrazine monohydrate. uj.ac.zaresearchgate.netsemanticscholar.org This method is particularly relevant as it demonstrates the feasibility of constructing the pyrazole ring with a tert-butyl substituent under solvent-free conditions.

The multicomponent synthesis of pyranopyrazoles has also been effectively performed under solvent-free conditions, often with microwave irradiation, leading to high yields and short reaction times. jetir.org These examples underscore the potential of solvent-free conditions for the synthesis of highly substituted pyrazoles like this compound.

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Condensation | 2,2,6,6-Tetramethylheptane-3,5-dione, Hydrazine monohydrate | Heat, 70 °C | 2 h | 89 | researchgate.net |

| Multicomponent | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Grinding, Ionic Liquid | 10-20 min | 85-95 | jetir.org |

| Condensation | Chalcones, Hydrazine hydrate | Grinding | 15-20 min | 82-93 | researchgate.net |

Continuous Flow Chemistry Applications in Nitropyrazole Synthesis

Continuous flow chemistry has revolutionized chemical synthesis by offering enhanced safety, improved heat and mass transfer, and the ability to scale up reactions seamlessly. nih.govspringerprofessional.deresearchgate.net These advantages are particularly pertinent for potentially hazardous reactions such as nitration. The synthesis of nitropyrazoles can be significantly improved by employing continuous flow reactors.

The nitration of aromatic and heterocyclic compounds in continuous flow typically involves pumping a solution of the substrate and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) through a heated or cooled microreactor or a packed-bed reactor. researchgate.netewadirect.com The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to maximize yield and minimize the formation of byproducts.

For instance, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, an intermediate in the synthesis of Sildenafil®, has been successfully performed in a continuous flow system with a residence time of 35 minutes at 90 °C, affording the desired product in 73% yield. beilstein-journals.org This example demonstrates the applicability of continuous flow nitration to substituted pyrazole systems. The nitration of other heterocycles, such as pyridine N-oxide, has also been shown to proceed with higher yields in a microreactor compared to batch conditions. beilstein-journals.org

The application of continuous flow technology to the nitration of a pre-formed 3-tert-butyl-1H-pyrazol-5-ol core could provide a safe and efficient route to this compound. The ability to precisely control the stoichiometry and temperature would be crucial in preventing over-nitration or degradation of the starting material.

| Substrate | Nitrating Agent | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | HNO₃/H₂SO₄ | CYTOS microreactor | 90 | 35 min | 73 | beilstein-journals.org |

| 2-Methylindole | NaNO₃/H₂SO₄ | Microreactor | 3 | 48 s | 70 | beilstein-journals.org |

| Pyridine-N-oxide | HNO₃/H₂SO₄ | Microreactor | 120 | 80 min | 78 | beilstein-journals.org |

| Furfural | Acetyl nitrate (in situ) | Flow platform | Not specified | < 5 min | Excellent | nih.gov |

Reactivity and Mechanistic Investigations of 3 Tert Butyl 4 Nitro 1h Pyrazol 5 Ol Derivatives

Electrophilic and Nucleophilic Substitution Reactions on Pyrazole (B372694) Ring Systems

The pyrazole ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The outcome of these reactions is largely dictated by the nature and position of the substituents on the ring.

Regioselectivity of Substitutions in Nitro-Substituted Pyrazoles

The presence of a nitro group significantly deactivates the pyrazole ring towards electrophilic attack due to its strong electron-withdrawing nature. svedbergopen.com Consequently, electrophilic aromatic substitution on nitro-substituted pyrazoles is generally challenging. libretexts.org When such reactions do occur, the regioselectivity is governed by the directing effects of the existing substituents. For instance, in electrophilic aromatic substitution, all activating groups and substituents with lone pairs adjacent to the ring are ortho-/para-directors, while deactivating groups without adjacent lone pairs are meta-directors. libretexts.org

In the context of nucleophilic aromatic substitution, the nitro group acts as a powerful activating group, facilitating the attack of nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex). The regioselectivity of nucleophilic substitution in dinitropyrazoles has been shown to be dependent on the substitution pattern. For example, N-substituted 3,4-dinitropyrazoles undergo regioselective nucleophilic substitution at the 3-position. researchgate.net In the case of 3,4,5-trinitro-1H-pyrazole, nucleophilic attack occurs preferentially at the C4 position. researchgate.net For 4-halo-nitropyrazolecarboxylic acids, reaction with arylamines in the presence of a copper catalyst leads to the substitution of the halogen at the 4-position. osti.gov

Influence of Substituents (Nitro, tert-Butyl) on Reactivity Profiles

The reactivity of the pyrazole ring in 3-tert-butyl-4-nitro-1H-pyrazol-5-ol is a consequence of the interplay between the electronic and steric effects of the tert-butyl and nitro groups.

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack and activates it for nucleophilic attack. Its presence can also influence the acidity of the N-H proton. svedbergopen.com

tert-Butyl Group: The tert-butyl group is an electron-donating group through induction and is known to be an ortho-para director in electrophilic aromatic substitution on benzene (B151609) rings. stackexchange.com However, its large steric bulk can hinder substitution at adjacent positions. nih.gov This steric hindrance can be a determining factor in the regioselectivity of reactions. For instance, the bulky nature of the tert-butyl group can direct incoming reagents to less sterically crowded positions.

The combined effect of the deactivating nitro group and the sterically hindering tert-butyl group in this compound would likely make electrophilic substitution on the pyrazole ring difficult. Conversely, the ring is activated for nucleophilic substitution, with the position of attack being influenced by the combined directing effects and steric hindrance of the substituents.

Tautomerism and Isomerization Pathways

Tautomerism is a key feature of pyrazole chemistry, and 1H-pyrazol-5-ol systems, in particular, exhibit interesting tautomeric equilibria.

Keto-Enol Tautomerism in 1H-Pyrazol-5-ol Systems

1H-Pyrazol-5-ol derivatives can exist in equilibrium between their keto and enol tautomeric forms. nih.govmdpi.com This keto-enol tautomerism is a prominent feature of their chemistry and can significantly influence their reactivity. masterorganicchemistry.com The position of the equilibrium is sensitive to various factors, including the nature of the solvent, temperature, and the presence of other substituents that can participate in intramolecular hydrogen bonding. nih.gov

The enol form is stabilized by factors such as conjugation and the potential for intramolecular hydrogen bonding, especially in nonpolar solvents. nih.govmasterorganicchemistry.com In polar aprotic solvents, the keto form may be favored. nih.gov The presence of a substituent at the 4-position, such as the nitro group in this compound, can further influence this equilibrium.

| Tautomeric Form | Key Structural Feature | Factors Favoring this Form |

| Enol | C=C double bond and a hydroxyl (-OH) group | Conjugation, Intramolecular hydrogen bonding, Nonpolar solvents |

| Keto | C=O (carbonyl) group and an adjacent C-H bond | Polar aprotic solvents |

Thermal Rearrangements and Intramolecular Processes of N-nitropyrazoles

While this compound is a C-nitropyrazole, the study of N-nitropyrazoles provides insight into potential isomerization pathways. N-nitropyrazoles can undergo thermal rearrangement to form the more stable C-nitropyrazoles. This process is believed to proceed through an intramolecular migration of the nitro group. The formation of 5-nitropyrazoles from the corresponding N-nitropyrazoles has been observed, suggesting a potential pathway for the introduction of a nitro group at the 5-position. nih.gov

Detailed Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies on this compound are not extensively reported in the available literature. However, insights can be gained from studies of related pyrazole derivatives.

Kinetic studies of the oxidation of cyclohexane (B81311) with tert-butyl hydroperoxide have been conducted using various catalysts, providing information on reaction rates and activation energies for reactions involving tert-butyl groups. rsc.org While not directly involving the pyrazole ring, these studies offer a framework for understanding the kinetics of reactions with sterically demanding groups.

The mechanism of electrophilic aromatic substitution on substituted benzenes has been extensively studied, and these principles can be applied to heterocyclic systems like pyrazoles. stackexchange.com The reaction typically proceeds through the formation of a sigma complex (arenium ion), and the stability of this intermediate determines the regioselectivity. libretexts.org For nucleophilic aromatic substitution on nitro-activated rings, the reaction generally proceeds via a Meisenheimer-type intermediate.

Further experimental and computational studies are needed to elucidate the specific reaction mechanisms and kinetics for this compound. Such studies would provide a more complete understanding of the reactivity of this and related compounds.

Theoretical Investigations of Pyrazole Ring Formation Mechanisms

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, and theoretical investigations, particularly using Density Functional Theory (DFT), have provided profound insights into the underlying mechanisms. The synthesis of pyrazole derivatives, such as this compound, typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com Computational studies have been instrumental in elucidating the intricate details of this reaction, including the sequence of elementary steps and the factors governing regioselectivity.

The reaction between a β-dicarbonyl compound and a monosubstituted hydrazine can theoretically proceed through multiple pathways, leading to two possible regioisomeric pyrazoles. researchgate.net The initial step is the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Theoretical studies have explored the chemoselectivity and the synchronous nature of the pyrazole ring formation. researchgate.net For an unsymmetrical β-diketone, the initial attack can occur at either of the two distinct carbonyl groups, leading to different intermediates and ultimately different final products.

DFT calculations have been employed to model the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate, revealing two primary mechanistic pathways. researchgate.net One pathway is initiated by the nucleophilic attack of a hydrazine nitrogen on a carbon atom, while the other begins with an attack on a different reactive site. These studies analyze the potential energy surface, identifying transition states and intermediates to determine the most favorable reaction route. The solvent phase is often considered in these calculations, as it can significantly influence the energetics of the reaction.

A key intermediate in the formation of pyrazoles from 1,3-diketones and hydrazines is a 3,5-dihydroxypyrazolidine. researchgate.net The formation of the N-C bonds is generally considered reversible, allowing for an equilibrium between different dihydroxypyrazolidine intermediates. researchgate.net The subsequent dehydration of these intermediates is often the rate-determining step and kinetically controls which isomer is formed. researchgate.net Semi-empirical calculations at the PM3 level have been used to rationalize the observed product distributions by examining the stability of these intermediates. researchgate.net

The following table summarizes the key steps involved in the formation of the pyrazole ring from a generic 1,3-dicarbonyl compound and hydrazine, as elucidated by theoretical studies.

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack of hydrazine on a carbonyl group of the 1,3-dicarbonyl compound. | Carbinolamine |

| 2 | Formation of a hydrazone or enamine intermediate through dehydration. | Hydrazone, Enamine |

| 3 | Intramolecular nucleophilic attack of the terminal nitrogen onto the remaining carbonyl group (cyclization). | Dihydroxypyrazolidine |

| 4 | Dehydration of the cyclic intermediate to form the aromatic pyrazole ring. | Pyrazoline |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for a detailed analysis of the reaction pathways and transition states involved in the synthesis of pyrazole derivatives. eurasianjournals.com Quantum mechanical calculations, especially DFT, allow for the optimization of the geometries of reactants, intermediates, transition states, and products, providing a comprehensive energy profile for the reaction.

A study on the reaction of phenyl hydrazine with 1,3-diketones utilized transient flow methods to acquire kinetic data, which was then used to support a microkinetic model of the reaction. researchgate.net Such models, informed by computational results, provide a quantitative understanding of the reaction mechanism.

Furthermore, computational studies are crucial for understanding the tautomerism in pyrazol-5-ol derivatives. The title compound, this compound, can exist in several tautomeric forms, including the OH-form (pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one). clockss.org Theoretical calculations can predict the relative stabilities of these tautomers in different environments (gas phase and in various solvents). beilstein-journals.org For 1-substituted pyrazol-5-ones, the equilibrium between the different tautomers is influenced by the nature of the substituents and the solvent. researchgate.net Computational studies have shown that for some pyrazole derivatives, one tautomer is significantly more stable than the others. beilstein-journals.org For instance, in a study of pyrazoles with an acetyl group at the 4-position, the most stable tautomer was found to have a hydrogen at a pyrazole nitrogen atom. beilstein-journals.org

The reactivity of the formed pyrazole ring, particularly towards electrophilic substitution such as nitration, has also been a subject of computational analysis. The mechanism of nitration of pyrazole has been studied, revealing that the reaction proceeds via the attack of a nitronium ion. rsc.org The position of nitration (C4 being the most common for pyrazoles) is dictated by the electronic properties of the pyrazole ring, which can be rationalized through calculated electrostatic potential maps and frontier molecular orbital analysis. nih.gov DFT calculations have also been used to study the N-nitration of pyrazoles and the subsequent thermal rearrangement to C-nitropyrazoles, which is a common method for the synthesis of compounds like 3-nitropyrazole. nih.gov

The following table presents a hypothetical summary of relative energies for the tautomers of a generic 4-substituted pyrazol-5-ol, which could be obtained through computational analysis.

| Tautomer | Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| OH-form | 5-hydroxypyrazole | 0.0 (Reference) | 0.0 (Reference) |

| NH-form | 1,2-dihydropyrazol-3-one | +2.5 | +1.0 |

| CH-form | 2,4-dihydropyrazol-3-one | +5.0 | +3.5 |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Spectroscopic Data for this compound Not Found

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has yielded no specific experimental results for its detailed structural elucidation. Information regarding its Nuclear Magnetic Resonance (NMR) and vibrational spectroscopic characteristics remains unavailable in the public domain based on the conducted searches.

Efforts to locate specific data for ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy for this compound were unsuccessful. The search results provided information on related but structurally distinct pyrazole derivatives, which cannot be used to accurately describe the spectroscopic properties of the target compound.

Consequently, the requested article focusing solely on the advanced spectroscopic characterization and structural elucidation methodologies for this compound cannot be generated at this time due to the absence of the necessary scientific data. The required detailed analysis for each of the specified subsections—¹H NMR for proton environment analysis, ¹³C NMR for carbon skeleton characterization, 2D NMR for connectivity, and vibrational spectroscopy for functional group identification—is contingent on the availability of experimental data that is not currently accessible.

Further empirical research and publication of the findings for this compound are required before a detailed and scientifically accurate article on its spectroscopic properties can be composed.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structure of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular mass of this compound, which allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, with a chemical formula of C7H11N3O3, the theoretical exact mass can be calculated. This experimental precision is crucial for verifying the successful synthesis of the target molecule and differentiating it from potential isomers or byproducts. While specific experimental HRMS data for this compound is not detailed in the available literature, the technique remains the gold standard for formula determination.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C7H11N3O3 |

| Nominal Mass | 199 amu |

| Monoisotopic Mass | 199.0795 Da |

| Theoretical [M+H]⁺ Ion | 200.0873 Da |

| Theoretical [M-H]⁻ Ion | 198.0727 Da |

| Theoretical [M+Na]⁺ Ion | 222.0694 Da |

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Patterns

Electron Ionization Mass Spectrometry (EIMS) provides characteristic fragmentation patterns that serve as a molecular fingerprint for this compound. In EIMS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M•+) and various fragment ions. The analysis of these fragments provides valuable structural information.

The fragmentation of pyrazole (B372694) derivatives is influenced by the nature and position of their substituents. researchgate.net For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the nitro group (-NO2) and the tert-butyl group (-C(CH3)3). The tert-butyl cation ([C4H9]⁺) is a particularly stable carbocation and is often observed as a prominent peak. Further fragmentation could involve the cleavage of the pyrazole ring itself. While specific EIMS spectra for the title compound are not widely published, data from related structures, such as 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, show characteristic losses of substituents from the main heterocyclic core. nih.gov

Table 2: Predicted Key Fragmentation Ions for this compound in EIMS

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 199 | [C7H11N3O3]•+ | Molecular Ion (M•+) |

| 184 | [M - CH3]•+ | Loss of a methyl radical from the tert-butyl group |

| 153 | [M - NO2]•+ | Loss of a nitro group |

| 142 | [M - C4H9]•+ | Loss of the tert-butyl radical |

| 57 | [C4H9]+ | tert-Butyl cation |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry and Packing Arrangements

Single-crystal X-ray diffraction analysis would provide unequivocal proof of the structure of this compound. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern to build a complete 3D model of the electron density, and thus the atomic positions.

While the specific crystal structure of this compound has not been reported in the reviewed literature, extensive crystallographic data exists for structurally related pyrazole derivatives. For instance, the analysis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine reveals detailed geometric parameters. nih.govresearchgate.netnih.gov In this analogue, the pyrazole ring and the phenyl ring are not coplanar, forming a significant dihedral angle. nih.govresearchgate.net Such data, when obtained for the title compound, would precisely define its molecular conformation, including the planarity of the pyrazole ring and the orientation of the tert-butyl and nitro substituents.

Table 3: Illustrative Crystal Data for the Related Compound 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C13H16N4O2 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 11.9421 (14) | nih.govresearchgate.net |

| b (Å) | 9.6419 (11) | nih.govresearchgate.net |

| c (Å) | 11.7694 (13) | nih.govresearchgate.net |

| β (°) | 93.504 (2) | nih.govresearchgate.net |

| Volume (ų) | 1352.6 (3) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Structures

The arrangement of molecules in the crystal lattice is governed by intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govcardiff.ac.uk The functional groups present in this compound—namely the hydroxyl (-OH) group, the pyrazole ring N-H, and the nitro (-NO2) group—are all capable of participating in strong hydrogen bonding.

A crystallographic analysis would reveal the specific hydrogen bonding network. It is anticipated that the hydroxyl group would act as a hydrogen bond donor (O-H) and acceptor. The pyrazole ring contains both a donor (N-H) and an acceptor (the sp2-hybridized nitrogen atom) site. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. This combination of functional groups suggests the formation of a robust, three-dimensional supramolecular network. In the crystal structure of the related 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, molecules are linked by N—H···N and N—H···O hydrogen bonds to form sheets. nih.govresearchgate.net A similar, likely more complex, network involving O-H···O, O-H···N, and N-H···O interactions would be expected for this compound, defining its solid-state packing and influencing its physical properties.

Table 4: Potential Hydrogen Bonding Interactions in Solid this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Hydroxyl (-OH) | Nitro (-NO2) Oxygen | Strong (O-H···O) |

| Hydroxyl (-OH) | Pyrazole Nitrogen | Strong (O-H···N) |

| Hydroxyl (-OH) | Hydroxyl (-OH) Oxygen | Strong (O-H···O) |

| Pyrazole (-NH) | Nitro (-NO2) Oxygen | Strong (N-H···O) |

| Pyrazole (-NH) | Hydroxyl (-OH) Oxygen | Strong (N-H···O) |

| Pyrazole (-NH) | Pyrazole Nitrogen | Strong (N-H···N) |

Computational and Theoretical Investigations of 3 Tert Butyl 4 Nitro 1h Pyrazol 5 Ol Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory is a powerful computational tool used to investigate the electronic properties of molecules. For a molecule like 3-tert-butyl-4-nitro-1H-pyrazol-5-ol, DFT calculations would be instrumental in elucidating its structural and reactivity characteristics.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis would also be crucial, particularly concerning the rotation of the tert-butyl and nitro groups, to identify the global minimum energy conformation and any other low-energy isomers. Studies on related pyrazole (B372694) derivatives often employ DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve accurate geometric parameters.

Table 1: Predicted Key Geometric Parameters for Pyrazole Derivatives from DFT Studies

| Parameter | Typical Value Range |

|---|---|

| C=N bond length (Å) | 1.29 - 1.35 |

| N-N bond length (Å) | 1.33 - 1.38 |

| C-NO₂ bond length (Å) | 1.45 - 1.50 |

| O-N-O bond angle (°) | 120 - 125 |

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactive Sites

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. For this compound, the nitro group, being strongly electron-withdrawing, would be expected to significantly influence the energy and localization of the LUMO, making the pyrazole ring susceptible to nucleophilic attack.

Charge Distribution and Electrostatic Potential Surface Analysis

Analysis of the charge distribution and the molecular electrostatic potential (MEP) surface provides a visual representation of the electron density around the molecule. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In this compound, the oxygen atoms of the nitro and hydroxyl groups would be expected to show regions of high negative potential, while the hydrogen atom of the hydroxyl group and the areas around the pyrazole ring nitrogens would likely exhibit positive potential.

Quantum Chemical Calculations for Energetic and Thermochemical Properties

Quantum chemical calculations are essential for determining the energetic and thermochemical properties of a compound, which are crucial for understanding its stability and reactivity.

Enthalpy of Formation and Reaction Energies

The enthalpy of formation (ΔHf) is a key thermochemical property that quantifies the energy released or absorbed when a compound is formed from its constituent elements in their standard states. For energetic materials, a positive enthalpy of formation is often desirable. Computational methods, such as G4MP2 or composite methods, can be used to calculate the gas-phase enthalpy of formation. These calculations often rely on isodesmic reactions, where bond types are conserved on both sides of the reaction, to improve accuracy. The enthalpy of formation is a critical parameter in predicting the energy release of potential high-energy materials.

Band Gap and Electronic Transitions from Theoretical Models

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity. Theoretical models can also predict the electronic transitions of a molecule, which correspond to the absorption of light at specific wavelengths. These transitions are often calculated using Time-Dependent DFT (TD-DFT) and can be correlated with experimental UV-Vis spectra. For a nitro-substituted pyrazole, the electronic transitions would likely involve the π-system of the pyrazole ring and the nitro group.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

Theoretical Studies on Tautomerism and Conformational Isomerism in Pyrazolols

Theoretical investigations into pyrazolol systems, such as this compound, reveal a complex landscape of tautomeric and conformational isomers. The relative stability of these forms is dictated by the interplay of electronic effects from substituents, steric hindrance, and the potential for intramolecular hydrogen bonding. nih.govresearchgate.net

Pyrazolols can exist in several prototropic tautomeric forms, primarily the CH, NH, and OH forms (Figure 1). Computational studies on related pyrazolone derivatives have shown that the energy differences between these tautomers are influenced by the nature of the substituents on the pyrazole ring. nih.gov For instance, the presence of a bulky substituent like a tert-butyl group at the C3 position can significantly impact the relative energies and stability of the different tautomers. nih.gov

Density Functional Theory (DFT) calculations are commonly employed to determine the optimized geometries and relative energies of these tautomers. Studies on analogous systems indicate that the CH form is often the most stable tautomer in the gas phase. nih.gov However, the relative stability can be altered by solvent effects, with polar solvents often favoring the more polar NH and OH tautomers. nih.gov The energy differences between the N-H and O-H forms can decrease in polar media, suggesting a solvent-dependent equilibrium. nih.gov

Conformational isomerism in this system would primarily revolve around the rotation of the tert-butyl group and the nitro group. The bulky nature of the tert-butyl group imposes significant steric constraints, influencing the planarity of the pyrazole ring and the orientation of adjacent functional groups. Theoretical calculations can map the potential energy surface associated with the rotation of these groups to identify the most stable conformations.

Figure 1: Potential Tautomeric Forms of this compound

Molecular Modeling for Interaction Analysis

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational landscape and dynamic behavior of molecules like this compound in a simulated physiological environment. While specific MD studies on this exact compound are not prevalent, the methodology has been extensively applied to various pyrazole derivatives to understand their structural flexibility and interaction dynamics. nih.govresearchgate.net

An MD simulation would typically begin with the computationally determined lowest-energy structure of the molecule. This structure is then placed in a simulation box, solvated with water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations. The system is then subjected to energy minimization to remove any unfavorable steric clashes.

Following minimization, the system is gradually heated to a target temperature (e.g., 300 K) and equilibrated. During the production phase of the simulation, which can span from nanoseconds to microseconds, the trajectories of all atoms are calculated by integrating Newton's laws of motion. Analysis of these trajectories provides detailed insights into:

Conformational Flexibility: The rotation of the tert-butyl and nitro groups and the puckering of the pyrazole ring can be monitored over time. This helps in identifying the most populated conformational states and the energy barriers between them.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the pyrazolol and surrounding water molecules can be quantified, revealing its hydration shell structure.

Principal Component Analysis (PCA): This technique can be applied to the trajectory data to identify the dominant modes of motion and visualize the essential conformational changes the molecule undergoes.

MD simulations on related molecules, such as tert-butyl alcohol, have been used to investigate hydration properties and how the bulky group influences the structure of the surrounding water molecules. rsc.org Such simulations for this compound would be crucial for understanding its behavior in aqueous solution and its dynamic recognition by biological macromolecules.

In silico Studies on Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are instrumental in predicting and analyzing the interactions between a small molecule like this compound and a biological target, typically a protein or nucleic acid. These computational techniques are fundamental in modern drug discovery and have been applied to numerous pyrazole-based compounds to assess their potential as therapeutic agents. nih.govresearchgate.netunar.ac.idnih.gov

The process of molecular docking involves predicting the preferred orientation of the ligand (the pyrazolol) when bound to a receptor to form a stable complex. The output is typically a binding score, which estimates the binding affinity. A more negative score generally indicates a more favorable binding interaction.

For this compound, a docking study would elucidate key interactions:

Hydrogen Bonds: The hydroxyl and nitro groups, as well as the pyrazole ring nitrogens, can act as hydrogen bond donors or acceptors, forming critical interactions with amino acid residues in a protein's active site.

Hydrophobic Interactions: The tert-butyl group provides a significant hydrophobic moiety that can engage in van der Waals interactions with nonpolar residues like leucine, valine, and isoleucine.

Pi-Stacking: The pyrazole ring can participate in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more refined estimate of the binding affinity. nih.gov These calculations decompose the total binding energy into contributions from different interaction types (e.g., van der Waals, electrostatic, solvation energy), offering a deeper understanding of the driving forces behind the molecular recognition process.

Crystal Structure Prediction and Intermolecular Interactions Analysis

While an experimental crystal structure for this compound may not be publicly available, computational methods for crystal structure prediction (CSP) can provide valuable insights into its solid-state packing and the dominant intermolecular interactions. These predictions are complemented by analyses of experimentally determined crystal structures of closely related compounds, such as other substituted nitropyrazoles and molecules containing tert-butyl groups. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

Analysis of related crystal structures reveals that intermolecular hydrogen bonding is a primary determinant of the crystal packing in pyrazole derivatives. nih.govnih.govresearchgate.net For this compound, several key interactions are anticipated to direct the supramolecular assembly:

N—H⋯O and O—H⋯N Hydrogen Bonds: The pyrazole ring nitrogen and the hydroxyl group are potent hydrogen bond donors, while the oxygen atoms of the nitro and hydroxyl groups, along with the second pyrazole nitrogen, are strong acceptors. These interactions are expected to form robust synthons, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net

C—H⋯O Interactions: Weaker C-H donors, such as those on the tert-butyl group, can interact with the oxygen atoms of the nitro group, further stabilizing the crystal lattice.

π-π Stacking: The pyrazole rings of adjacent molecules may engage in π-stacking interactions, although this can be sterically hindered by the bulky tert-butyl and nitro substituents.

The table below summarizes the types of intermolecular interactions commonly observed in the crystal structures of related pyrazole compounds, which are predicted to be relevant for this compound.

Table 1: Predicted Intermolecular Interactions in Solid-State this compound Based on Analogous Structures

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Pyrazole N-H, O-H | Nitro O, Pyrazole N, Hydroxyl O | Primary driver of supramolecular assembly, forming chains and sheets. |

| Weak Hydrogen Bond | C-H (tert-butyl) | Nitro O, Hydroxyl O | Secondary stabilization of the crystal lattice. |

| van der Waals Forces | H⋯H (tert-butyl) | H⋯H (tert-butyl) | Significant contribution due to the large surface area of the tert-butyl groups. |

| Dipole-Dipole | Nitro Group (NO₂) | Nitro Group (NO₂) | Interactions between highly polar nitro groups on adjacent molecules. |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Potential for stacking, but may be sterically hindered by substituents. |

Coordination Chemistry and Ligand Design Principles Utilizing Pyrazolol Scaffolds

Pyrazole (B372694) Derivatives as Versatile Ligands in Transition Metal Chemistry

Pyrazole and its derivatives have garnered significant interest in coordination chemistry due to their remarkable versatility as ligands. nih.govresearchgate.net These nitrogen-containing heterocyclic compounds are excellent chelating agents for a wide array of transition metals. researchgate.net The appeal of pyrazole-based ligands stems from their capacity to form a vast number of coordination complexes with diverse geometries and structural nuclearities, particularly when various heteroatoms are introduced into their framework. nih.govresearchgate.net The ability to act as both neutral ligands and, upon deprotonation of the N-H group, as anionic pyrazolate moieties, further enhances their adaptability in forming stable metal complexes. researchgate.net This versatility allows for the creation of structures ranging from simple mononuclear compounds to complex polynuclear assemblies. researchgate.net

The coordination versatility of pyrazolol ligands is evident in their ability to adopt various binding modes, which are categorized by their denticity—the number of donor atoms that bind to a central metal ion. youtube.com

Monodentate: In the simplest mode, a pyrazolol ligand acts as a monodentate or unidentate ligand, binding to the metal center through a single donor atom, typically one of the nitrogen atoms of the pyrazole ring. quora.compurdue.edu This mode of coordination involves the donation of a single lone pair of electrons to the metal. youtube.com

Bidentate: Pyrazolol ligands can be designed to be bidentate, meaning they possess two donor atoms that can simultaneously coordinate to a single metal ion, forming a chelate ring. quora.comcsbsju.edu This chelation results in complexes that are generally more stable than those formed with comparable monodentate ligands, a phenomenon known as the chelate effect. csbsju.edu For a pyrazolol derivative, bidentate coordination could involve a ring nitrogen and the oxygen atom of the hydroxyl group.

Polydentate: By incorporating additional donor groups into the pyrazolol scaffold, polydentate ligands can be synthesized. These ligands can be tridentate (three donor atoms), tetradentate (four donor atoms), and so on. youtube.comcsbsju.edu Polydentate ligands are capable of forming multiple chelate rings, leading to highly stable metal complexes. quora.com For instance, linking two pyrazolylpyridine moieties can create a tetradentate NNNN ligand. researchgate.net

The denticity of a pyrazolol ligand is a critical factor in determining the geometry and stability of the resulting metal complex.

| Denticity | Description | Example Binding Atoms on a Pyrazolol Scaffold |

|---|---|---|

| Monodentate | Binds through a single donor atom. purdue.edu | One pyrazole ring nitrogen. |

| Bidentate | Binds through two donor atoms, forming a chelate ring. csbsju.edu | One pyrazole ring nitrogen and the hydroxyl oxygen. |

| Polydentate | Binds through multiple donor atoms, forming several chelate rings. youtube.com | Pyrazole nitrogen, hydroxyl oxygen, and other functional groups. |

The design of pyrazolol-based ligands for specific metal centers is a key aspect of modern coordination chemistry, allowing for the fine-tuning of the properties of the resulting complexes. nih.govresearchgate.net The strategic placement of various substituents on the pyrazole ring can influence steric and electronic properties, thereby dictating the coordination geometry, stability, and reactivity of the metal complex. nih.govmdpi.com

For example, introducing bulky substituents like tert-butyl or trimethylsilyl groups near the coordinating nitrogen atoms can enforce specific geometries and prevent the formation of undesired polynuclear species. mdpi.comnih.gov Conversely, incorporating functional groups capable of hydrogen bonding can direct the self-assembly of complexes into larger supramolecular architectures. nih.govresearchgate.net The electronic nature of the substituents also plays a crucial role; electron-withdrawing groups (like a nitro group) or electron-donating groups can modify the electron density on the donor atoms, affecting the strength of the metal-ligand bond and the redox potential of the metal center. nih.gov This tailored approach enables the synthesis of complexes with desired photophysical, magnetic, or catalytic properties. researchgate.net

Synthesis and Structural Characterization of Metal Complexes with 3-tert-butyl-4-nitro-1H-pyrazol-5-ol Ligands

The synthesis of metal complexes involving pyrazolol ligands like this compound typically involves straightforward methods, while their structural elucidation requires a suite of advanced analytical techniques.

The formation of coordination complexes with pyrazolol-based ligands is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. A common synthetic route involves mixing the pyrazolol ligand with a metal(II) salt, such as a chloride, acetate, or nitrate, in a solvent like ethanol. nih.govmtak.hu The reaction mixture is often stirred at room temperature or gently heated to facilitate the complexation process. nih.govmtak.hu The desired metal complex frequently precipitates from the solution upon cooling or after a period of standing, and can then be isolated by filtration, washed, and dried. nih.govmtak.hu The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to control the final structure of the complex, yielding complexes with different numbers of coordinated ligands. nih.gov

A comprehensive characterization of newly synthesized pyrazolol metal complexes is essential to determine their structure, composition, and purity. A combination of spectroscopic and analytical methods is employed for this purpose.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a crystalline complex. It provides detailed information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the solid state. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination mode of the ligand. Shifts in the vibrational frequencies of key functional groups (such as C=N, N-H, and O-H) upon complexation provide evidence of their involvement in bonding to the metal ion. nih.gov

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, allowing for the verification of its empirical formula. mtak.hu

Spectroscopic Techniques (UV-Vis, NMR, ESR): UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help in deducing the geometry of the coordination sphere. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is used to probe the structure of diamagnetic complexes in solution. Electron Spin Resonance (ESR) spectroscopy is a valuable tool for studying paramagnetic complexes, such as those of Cu(II), providing insights into the metal ion's environment.

Mass Spectrometry (MS): Mass spectrometry helps in determining the molecular weight of the complex and can provide information about its fragmentation pattern, further confirming its structure. nih.gov

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules (e.g., water). nih.gov

| Technique | Information Obtained | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. | rsc.org |

| Infrared (IR) Spectroscopy | Identifies functional groups and confirms ligand coordination. | nih.gov |

| Elemental Analysis | Determines the elemental composition (C, H, N). | mtak.hu |

| UV-Visible Spectroscopy | Investigates electronic transitions and coordination geometry. | nih.gov |

| Mass Spectrometry | Determines molecular weight and fragmentation. | |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability and presence of solvent molecules. | nih.gov |

Catalytic Applications of Pyrazolol-Derived Metal Complexes

Metal complexes derived from pyrazolone and related pyrazolol ligands have demonstrated significant potential in the field of catalysis. bohrium.com While the catalytic activity of complexes specifically derived from this compound is not widely reported, the broader class of pyrazolone-based complexes has been successfully employed in a range of important organic transformations. researchgate.net

The application of transition metal complexes with pyrazolone-derived ligands in catalysis includes polymerization reactions, oxidation processes, and various coupling reactions. researchgate.net For instance, cobalt complexes incorporating pyrazole ligands have been shown to act as effective catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol and cyclohexanone under mild, environmentally friendly conditions using aqueous hydrogen peroxide. nih.gov Furthermore, complexes of other transition metals such as copper, nickel, titanium, manganese, and zinc with pyrazolone ligands have also been investigated for their catalytic prowess in similar transformations. researchgate.net Molybdenum complexes have been utilized as catalysts for Hantzsch reactions, which are important multi-component reactions for the synthesis of dihydropyridines. researchgate.net The catalytic activity of these complexes is often attributed to the ability of the metal center to cycle between different oxidation states, facilitated by the electronic properties of the pyrazolol ligand.

| Metal Complex | Catalytic Reaction | Reference |

|---|---|---|

| Cobalt-Pyrazole | Peroxidative oxidation of cyclohexane | nih.gov |

| Ruthenium-Pyrazolone | Amination of alcohols | researchgate.net |